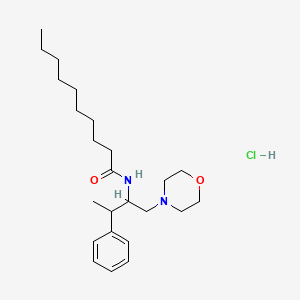

2-Decanoylamino-3-morpholino-1-phenylpropanol

Descripción general

Descripción

PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. PDMP contains all four of these stereoisomers. PDMP inhibits glucosylceramide synthase by 90% when used at a concentration of 0.8 μM in MDCK cell homogenates, however, the ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. The D-threo PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. PDMP enhances curcumin-induced inhibition of proliferation, JNK activation, and Akt inhibition, as well as induction of apoptosis in WM-115 melanoma cells in vitro.

RV 538 is also known as DL-PDMP. It is a ceramide analog first prepared in a search for inhibitors of UGCG (glucosylceramide synthase). PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme. Blocks the outgrowth of neurites and inhibits glycolipid synthesis in cultured NIH/3T3 cells.

Aplicaciones Científicas De Investigación

Cancer Treatment

This compound, also known as PDMP, has been found to enhance the effects of curcumin-induced cell growth inhibition and apoptosis in melanoma cell lines . It facilitates curcumin-induced ceramide accumulation, which contributes to melanoma cell apoptosis . This suggests that combining PDMP with curcumin may represent a new therapeutic intervention against melanoma .

Glycosphingolipid Biosynthesis Inhibition

PDMP is an inhibitor of glycosphingolipid biosynthesis . This inhibition can lead to the accumulation of ceramide, a known apoptotic agent . This property of PDMP has been used to sensitize cancer cells and enhance the concentration of anticancer drugs in cells .

Lysosomal Lipid Accumulation

PDMP has been found to induce sphingolipid accumulation in lysosomes . This effect could be connected to defective export from lysosomes, as monitored by the prolonged lysosomal staining of sphingolipids . This suggests that PDMP could be used to study lysosomal biology and the role of sphingolipids in cellular processes .

mTOR Inactivation

PDMP treatment has been associated with the dissociation of the mechanistic target of rapamycin (mTOR) from lysosomes, followed by nuclear translocation of its downstream target, transcription factor EB (TFEB) . This suggests that PDMP could be used to study the mTOR signaling pathway and its role in cellular processes .

Metabolism of Other Compounds

The metabolism mechanism of (S)-N-[1-(3-morpholin-4ylphenyl)ethyl]-3-phenylacrylamide, mediated by CYP3A4 Cytochrome, has been investigated using density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . This suggests that PDMP could be used to study the metabolism of other compounds .

Potential Antibacterial and Anticancer Agent

A series of novel N-[3-fluoro-4-(morpholin-4-yl)aryl]thiazol-2-amine derivatives that were synthesized and evaluated for their antibacterial and anticancer activities . This suggests that PDMP could be used as a starting point for the synthesis of novel antibacterial and anticancer agents .

Mecanismo De Acción

Target of Action

The primary target of 2-Decanoylamino-3-morpholino-1-phenylpropanol, also known as N-(1-morpholin-4-yl-3-phenylbutan-2-yl)decanamide;hydrochloride, is the glycosphingolipid biosynthesis pathway . This compound acts as an inhibitor of this pathway, specifically targeting the enzyme UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthetase) .

Mode of Action

This compound inhibits the glucosylation of ceramide by blocking the action of glucosylceramide synthetase . This inhibition leads to the accumulation of ceramide, a bioactive lipid that plays a crucial role in cell signaling .

Biochemical Pathways

The inhibition of glycosphingolipid biosynthesis by this compound affects multiple signaling pathways. It enhances the activation of c-Jun N-terminal kinase (JNK), a key player in the induction of apoptosis . At the same time, it inhibits the activation of the pro-survival PI3K/AKT signaling pathway .

Pharmacokinetics

The compound’s pharmacokinetic properties are influenced by its rapid clearance from the body . To overcome this, strategies such as encapsulation in biodegradable polymers composed of polyethylene glycol (PEG) and sebacic acid (SA) have been used . This encapsulation increases the compound’s residence time in the body from less than an hour to at least four hours, and potentially up to 48 hours or longer .

Result of Action

The compound’s action results in enhanced cell growth inhibition and apoptosis in certain cancer cell lines, such as melanoma . The accumulation of ceramide, facilitated by the compound, contributes to this apoptosis . In addition, the compound has been shown to sensitize multidrug-resistant (MDR) cancer cells, promoting ceramide accumulation and enhancing the concentration of anticancer drugs in cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the compound’s efficacy in inhibiting atherosclerosis and cardiac hypertrophy was significantly increased in apoE-/- mice fed a high-fat, high-cholesterol (HFHC) diet . This suggests that the compound’s action can be modulated by factors such as diet and genetic background.

Propiedades

IUPAC Name |

N-(1-morpholin-4-yl-3-phenylbutan-2-yl)decanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N2O2.ClH/c1-3-4-5-6-7-8-12-15-24(27)25-23(20-26-16-18-28-19-17-26)21(2)22-13-10-9-11-14-22;/h9-11,13-14,21,23H,3-8,12,15-20H2,1-2H3,(H,25,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHOHWPFEWJKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993992 | |

| Record name | N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Decanoylamino-3-morpholino-1-phenylpropanol | |

CAS RN |

73257-80-4 | |

| Record name | RV 538 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073257804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(Morpholin-4-yl)-3-phenylbutan-2-yl]decanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

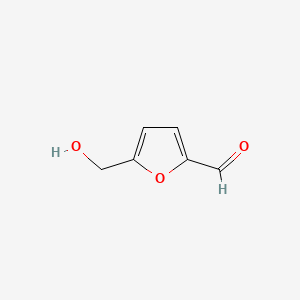

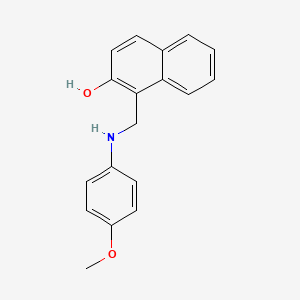

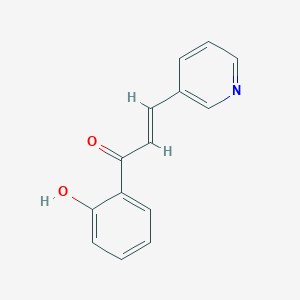

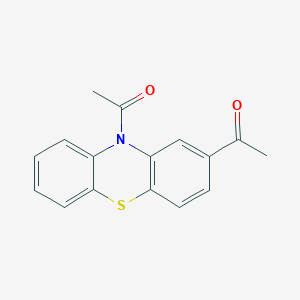

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)

![N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B1680218.png)

![6-[(Pyridin-2-ylamino)-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1680219.png)

![1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B1680230.png)